2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione
Description
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione is a substituted 1,4-naphthoquinone derivative synthesized via nucleophilic substitution reactions. It is characterized by a chlorine atom at position 2 and a piperidine moiety at position 3 of the naphthoquinone scaffold. This compound has been synthesized using a green methodology with water as a solvent, highlighting its environmentally friendly production . It exhibits notable biological activities, including antifungal, antibacterial, and sporicidal effects. For instance, it inhibits 38% of Bacillus cereus spore germination and delays spore bursting in B. subtilis and B. cereus .
Properties
IUPAC Name |
2-chloro-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-12-13(17-8-4-1-5-9-17)15(19)11-7-3-2-6-10(11)14(12)18/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCCKDSJKCKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-13-2 | |
| Record name | 2-CHLORO-3-PIPERIDINO-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with piperidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The naphthoquinone core can participate in redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Redox Reactions: Reducing agents such as sodium borohydride (NaBH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthoquinones can be obtained.
Redox Products: The reduction of this compound yields the corresponding hydroquinone, while oxidation can produce higher oxidation state derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with piperidine derivatives under controlled conditions. The introduction of the piperidine moiety enhances the compound's biological activity by modifying its chemical properties. For instance, the compound can be synthesized through a nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the electrophilic carbon of the naphthoquinone structure .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium luteum. The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 15.6 µg/mL, indicating potent antimicrobial activity .
Antitubercular Activity
The compound has also shown promise as an antitubercular agent. A series of naphthoquinone derivatives were evaluated for their efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting significant in vitro activity. Compounds similar to this compound have been noted for their potential to combat drug-resistant strains of tuberculosis .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Research indicates that naphthoquinones can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The structural features provided by the piperidine group may enhance these effects, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Kurban et al. (2019) synthesized several naphthoquinone derivatives and evaluated their antimicrobial properties. Among these, this compound exhibited significant inhibition against Escherichia coli and fungal strains such as Aspergillus niger. The study concluded that modifications to the naphthoquinone structure could lead to enhanced antimicrobial activity .
Case Study 2: Antitubercular Activity
Mital et al. (2010) focused on synthesizing substituted naphthoquinones for their antitubercular potential. The study reported that certain derivatives showed IC90 values ranging from 3.14 to 3.43 µg/mL against M. tuberculosis, suggesting that compounds like this compound could serve as leads for developing new antitubercular agents .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its redox properties allow it to participate in electron transfer reactions, which can disrupt cellular processes.
Comparison with Similar Compounds
Key Observations :
- Yields vary significantly; for example, 2-chloro-3-(o-tolylamino)naphthalene-1,4-dione achieves a high yield of 94.7% , whereas the target compound’s yield is unspecified.
- The piperidine ring in the target compound may enhance solubility or bioavailability compared to aromatic substituents like phenylamino groups.
Key Observations :
- The target compound shows moderate sporicidal activity but is outperformed in antifungal potency by the 4-hydroxyphenylamino derivative (MIC = 0.78 µg/mL vs. Fluconazole) .
- Analogs with trifluoromethyl or cyanophenyl groups exhibit superior antibacterial/anticancer activity, likely due to electron-withdrawing effects enhancing target binding .
- BH10 demonstrates exceptional cancer-selective toxicity, surpassing the reference drug erlotinib in EGFR inhibition .
Structural-Activity Relationships (SAR)
- Piperidine vs. Aromatic Substituents: Piperidine-containing derivatives (e.g., the target compound) may exhibit broader-spectrum activity due to improved membrane penetration, whereas aromatic amino groups (e.g., 4-hydroxyphenylamino) enhance antifungal specificity .
- Chlorine at C2: The chlorine atom is critical for redox activity, influencing naphthoquinone’s ability to generate reactive oxygen species (ROS) .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl or nitro groups improve antibacterial/anticancer potency by modulating electron density and target interactions .
Biological Activity
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione is a synthetic derivative of naphthoquinone that has garnered interest due to its diverse biological activities. This compound is part of a broader class of naphthoquinones, which are known for their various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene backbone substituted with a chlorine atom and a piperidine ring, which contributes to its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of naphthoquinone, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 31.2 µg/mL |
| Candida tenuis | 15.6 µg/mL |
These findings indicate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The anticancer potential of this compound has been explored through its interactions with key enzymes involved in cancer cell proliferation. Notably, it has been studied for its effects on Caspase-3 and Topoisomerase II α/β, which are critical in apoptosis and DNA replication processes in cancer cells.
In a study focusing on its anticancer properties, the compound demonstrated significant apoptotic effects on various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
3. Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary assays indicate that this compound exhibits moderate antioxidant activity, contributing to its overall therapeutic profile .
Case Studies
Several studies have highlighted the biological activity of naphthoquinone derivatives:
- Synthesis and Evaluation : A study synthesized various naphthoquinone derivatives and evaluated their biological activities. Among these, this compound showed promising results against microbial pathogens and cancer cell lines .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for this compound in cancer therapy. It was found to induce apoptosis through the activation of Caspase pathways while inhibiting Topoisomerase II activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 undergoes substitution with nitrogen-based nucleophiles. Piperidine reacts efficiently under mild conditions due to the electron-withdrawing effect of the quinone moiety activating the C–Cl bond.
Table 1: Substitution Reactions
Key factors influencing reactivity:
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Solvent polarity : Ethanol or water enhances nucleophilicity of amines .
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Temperature : Room temperature suffices for piperidine, while bulky amines require reflux.
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Steric effects : Piperidine’s cyclic structure promotes efficient attack at the para-chlorine position .
Reduction Reactions
The quinone moiety undergoes reversible reduction to hydroquinone, enabling redox-based applications:
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Sodium dithionite | Aqueous buffer, pH 7.4 | 1,4-Dihydroxynaphthalene derivative | Electrochemical studies | |
| Catalytic hydrogenation | H₂/Pd-C, ethanol | Partially saturated naphthalene | Intermediate synthesis |
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Reduction potentials correlate with the electron-withdrawing effects of the chloro and piperidinyl groups.
-
The dihydroxy form exhibits increased solubility in polar solvents .
Substitution Mechanism
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr):
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Formation of Meisenheimer complex : Attack by piperidine’s lone pair on C-2, stabilized by resonance with the quinone’s carbonyl groups .
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Elimination of chloride : Regeneration of aromaticity drives Cl⁻ departure .
Key intermediates :
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Transient negative charge localized at C-3 (supported by DFT calculations).
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Steric hindrance from the piperidinyl group at C-3 directs substitution exclusively at C-2 .
Stability and Degradation
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Photodegradation : UV irradiation in solution generates radical intermediates detectable via EPR.
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Thermal stability : Decomposes above 200°C, forming chlorinated aromatic byproducts .
This compound’s versatility in substitution and redox chemistry makes it valuable for pharmaceutical synthesis and materials science. Experimental protocols emphasize optimizing solvent systems and nucleophile steric demand to control reaction outcomes .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 3-position of 2-chloro-1,4-naphthoquinone with piperidine. Key steps include:
- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the quinone moiety.
- Temperature Control : Reactions are often performed at 60–80°C in aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity. Confirm purity via HPLC-MS or H/C NMR .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- UV-Vis : Confirm the naphthoquinone chromophore (λmax ~245–270 nm).
- NMR : H NMR should show aromatic protons (δ 7.8–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). C NMR resolves carbonyl carbons (δ 180–185 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]<sup>+</sup> peaks.
Q. What are critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the piperidine substituent (e.g., N-alkylation, ring expansion) and compare bioactivity .
- Biological Assays : Test against target enzymes (e.g., oxidoreductases) using kinetic assays (IC50 determination).
- Computational Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., cytochrome P450 enzymes) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability.
- Experimental Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate confounding pathways .
Q. What computational methods predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and HOMO-LUMO gaps.
- Reaction Pathway Modeling : Apply ICReDD’s quantum chemical reaction path searches to explore degradation or metabolic pathways .
- Solubility Prediction : Use COSMO-RS simulations to optimize solvent systems for crystallization .
Q. How can factorial design optimize reaction conditions for scale-up?
- Methodological Answer :
- Variables : Test temperature (X1), solvent ratio (X2), and catalyst loading (X3) in a 2<sup>3</sup> factorial design.
- Response Surface Methodology (RSM) : Analyze yield and purity to identify optimal conditions (e.g., 70°C, DMF:THF 3:1, 5 mol% catalyst) .
- Validation : Perform triplicate runs at predicted optima to confirm reproducibility (±5% error).
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
